N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a cyclohexyl group attached to the tetrazole ring and a dimethoxybenzamide moiety. Tetrazole derivatives have gained significant attention due to their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide typically involves multicomponent reactions, such as the Ugi-azide four-component reaction. This method involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide in a suitable solvent like methanol at room temperature . The reaction proceeds through a series of steps, including imine formation, intramolecular annulation, and the Ugi-azide reaction, leading to the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Additionally, green chemistry approaches, such as using aqueous micelles and environmentally benign solvents, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or tetrazole derivatives.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their bioisosterism with carboxylic acids and amides, making them valuable in drug design for anti-inflammatory, antiviral, and antibiotic properties.
Agriculture: The compound can be used as a precursor for agrochemicals, including herbicides and pesticides.
Materials Science: Tetrazole derivatives are utilized in the synthesis of high-energy materials and propellants due to their stability and energy content.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors involved in various biological pathways. This binding can inhibit or modulate the activity of these targets, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-3,3-dimethylbutanamide
- N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-N-methylcyclohexanamine
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other tetrazole derivatives and can lead to unique pharmacological and chemical properties.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-24-13-8-9-14(15(10-13)25-2)17(23)18-11-16-19-20-21-22(16)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGFXAAJZNSYDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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